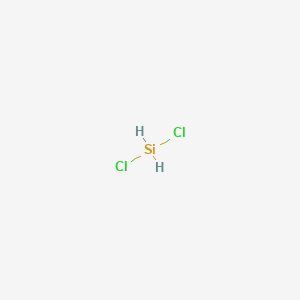
Dichlorosilane
Cat. No. B8785471
M. Wt: 101.00 g/mol
InChI Key: MROCJMGDEKINLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05550269
Procedure details


The ability of trichlorosilane to redistribute in the presence of tetraethylethylenediamine (TEEDA) and methylene chloride to form a complex comprising dichlorosilane and TEEDA was evaluated. All reactions were performed in a glass flask under a blanket of dry nitrogen. Trichlorosilane was distilled before use. TEEDA was dried by refluxing over CaH2 and then distilled. Dichloromethane was distilled from P2O5 just prior to use. The volumes of materials placed in the flask are provided in Table 1. Materials were added to the flask through a rubber septum by means of a syringe.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][SiH:2](Cl)[Cl:3].[CH2:5]([N:7]([CH2:15][CH3:16])[CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:6]>C(Cl)Cl>[Cl:1][SiH2:2][Cl:3].[CH2:13]([N:10]([CH2:11][CH3:12])[CH2:9][CH2:8][N:7]([CH2:15][CH3:16])[CH2:5][CH3:6])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl[SiH2]Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05550269
Procedure details


The ability of trichlorosilane to redistribute in the presence of tetraethylethylenediamine (TEEDA) and methylene chloride to form a complex comprising dichlorosilane and TEEDA was evaluated. All reactions were performed in a glass flask under a blanket of dry nitrogen. Trichlorosilane was distilled before use. TEEDA was dried by refluxing over CaH2 and then distilled. Dichloromethane was distilled from P2O5 just prior to use. The volumes of materials placed in the flask are provided in Table 1. Materials were added to the flask through a rubber septum by means of a syringe.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][SiH:2](Cl)[Cl:3].[CH2:5]([N:7]([CH2:15][CH3:16])[CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:6]>C(Cl)Cl>[Cl:1][SiH2:2][Cl:3].[CH2:13]([N:10]([CH2:11][CH3:12])[CH2:9][CH2:8][N:7]([CH2:15][CH3:16])[CH2:5][CH3:6])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl[SiH2]Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
